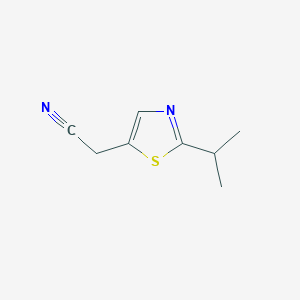

2-(2-Isopropylthiazol-5-yl)acetonitrile

Description

The Thiazole (B1198619) Scaffold: A Fundamental Heterocycle in Chemical Sciences

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and drug discovery, celebrated for its remarkable versatility and broad spectrum of biological activities. nih.govbohrium.combenthamdirect.com The presence of both a nitrogen and a sulfur atom imparts unique electronic properties to the ring, allowing it to engage in various non-covalent interactions with biological targets. Thiazole derivatives have been shown to exhibit an impressive array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govbenthamdirect.com

The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs, highlighting its status as a "privileged structure" in pharmaceutical development. nih.gov The thiazole ring can be found in a wide range of therapeutic agents, from the antibiotic Sulfathiazole to the anti-inflammatory drug Meloxicam and the antiretroviral Ritonavir. bohrium.comspast.org The adaptability of the thiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This inherent modularity makes the thiazole scaffold an attractive starting point for the design and synthesis of novel therapeutic agents. nih.govnih.gov

Table 1: Selected Biologically Active Thiazole-Containing Compounds

| Compound Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Sulfathiazole | Antibiotic | A sulfonamide group attached to a thiazole ring. |

| Meloxicam | Anti-inflammatory | A complex molecule featuring a thiazolidinone ring derived from a thiazole. |

| Ritonavir | Antiretroviral | Contains a thiazole ring as part of its complex molecular structure. |

This table is generated based on information from multiple sources. bohrium.comspast.org

The Acetonitrile (B52724) Moiety: A Versatile Synthon in Organic Transformations

Acetonitrile (CH₃CN) is the simplest organic nitrile and a widely utilized component in organic chemistry. wikipedia.org It serves not only as a polar aprotic solvent with a convenient liquid range and high dielectric constant but also as a versatile two-carbon building block, or "synthon," in the construction of more complex molecules. wikipedia.orgatamankimya.comchemicalbook.com The carbon-nitrogen triple bond of the nitrile group is a key feature, participating in a variety of chemical transformations.

The acetonitrile moiety can be readily introduced into molecules and subsequently converted into other valuable functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The acidic nature of the α-protons (the hydrogens on the carbon adjacent to the nitrile group) allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in carbon-carbon bond-forming reactions. researchgate.net This reactivity is fundamental to many synthetic strategies. Furthermore, acetonitrile can act as a source of nitrogen in the synthesis of nitrogen-containing heterocycles. mdpi.com Its utility in organic synthesis is expansive, contributing to the creation of pharmaceuticals, agrochemicals, and other fine chemicals. atamankimya.comchemicalbook.com

Academic Research Trajectories for 2-(2-Isopropylthiazol-5-yl)acetonitrile and its Structural Analogues

While dedicated research on this compound is limited, the academic research trajectories for its structural analogues provide a strong basis for predicting its potential areas of investigation. The combination of a substituted thiazole ring and an acetonitrile functional group suggests several promising avenues of study.

Research on structurally similar compounds, such as benzothiazol-2-yl acetonitrile derivatives, has focused on their potential as enzyme inhibitors, for example, targeting c-Jun N-terminal kinase (JNK) which is implicated in inflammatory diseases and apoptosis-related disorders. nih.gov This suggests that this compound could be a candidate for screening in various enzyme inhibition assays, particularly those related to kinases.

Furthermore, the presence of the thiazole ring, a known pharmacophore with broad biological activity, indicates that this compound could be investigated for its antimicrobial and anticancer properties. nih.govnih.gov Many novel thiazole derivatives are being synthesized and evaluated for their efficacy against various bacterial strains and cancer cell lines. nih.gov The isopropyl group at the 2-position of the thiazole ring and the acetonitrile group at the 5-position provide specific steric and electronic properties that could influence its biological activity and target selectivity.

The acetonitrile moiety also opens up possibilities for synthetic transformations. Research could be directed towards using this compound as a building block for more complex molecules. For example, the nitrile group could be converted to an amide, carboxylic acid, or tetrazole, each leading to a new class of compounds with potentially different biological profiles. The methylene (B1212753) group of the acetonitrile could also be a site for further functionalization.

Table 2: Potential Research Areas for this compound Based on Analogues

| Research Area | Rationale Based on Structural Analogues |

|---|---|

| Enzyme Inhibition | Analogues like benzothiazol-2-yl acetonitrile show inhibitory activity against kinases such as JNK. nih.gov |

| Antimicrobial Activity | The thiazole scaffold is a core component of many antimicrobial agents. nih.govnih.gov |

| Anticancer Activity | Numerous novel thiazole derivatives are being explored for their antiproliferative effects. nih.gov |

| Synthetic Intermediate | The acetonitrile group is a versatile handle for further chemical modifications to create libraries of related compounds. researchgate.netmdpi.com |

This table is a prospective outlook based on existing research on related chemical structures.

Scope and Significance of the Comprehensive Research Outline

This article has delineated a clear and focused research outline for the academic exploration of this compound. By dissecting the compound into its core components—the thiazole scaffold and the acetonitrile moiety—and drawing parallels with the research on its structural analogues, a scientifically grounded framework for future investigation has been established. The significance of this outline lies in its potential to guide researchers in unlocking the synthetic and biological potential of this specific molecule.

The systematic approach presented here, beginning with the fundamental chemistry of the constituent parts and progressing to targeted research trajectories, provides a roadmap for a comprehensive evaluation of this compound. The exploration of its potential as an enzyme inhibitor, an antimicrobial or anticancer agent, or a versatile synthetic intermediate could lead to the discovery of novel chemical entities with valuable applications. This structured approach ensures that future research can be conducted efficiently and with a clear understanding of the compound's potential within the broader context of chemical and pharmaceutical sciences.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2S |

|---|---|

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2-(2-propan-2-yl-1,3-thiazol-5-yl)acetonitrile |

InChI |

InChI=1S/C8H10N2S/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3H2,1-2H3 |

InChI Key |

OGDWNSRJPDUACN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)CC#N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 2 Isopropylthiazol 5 Yl Acetonitrile

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the intrinsic electronic characteristics of a molecule. Methodologies such as Density Functional Theory (DFT) are often employed to model the electronic structure and bonding of organic compounds, including thiazole (B1198619) derivatives. nih.gov These theoretical investigations provide a foundational understanding of the molecule's behavior at a subatomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For 2-(2-Isopropylthiazol-5-yl)acetonitrile, the HOMO is expected to be localized on the electron-rich thiazole ring and the nitrogen of the nitrile group, while the LUMO would likely be distributed over the π-system of the thiazole ring and the cyanomethyl group. The specific energy values would be determined through computational calculations, typically using a basis set like B3LYP/6-311++G(d,p). researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |

Note: The values presented in this table are hypothetical and serve as an illustrative example of what a computational analysis might yield.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the nitrogen atom of the thiazole ring and the nitrogen of the acetonitrile (B52724) group would be expected to show regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the isopropyl group and the thiazole ring would exhibit positive potential. The MESP analysis provides a visual representation of the molecule's reactivity landscape.

Chemical hardness (η) and its inverse, chemical softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's resistance to deformation of its electron cloud during a chemical reaction. irjweb.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

These global reactivity descriptors are calculated using the following formulas:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / (2η)

A higher value of chemical hardness for this compound would imply greater stability and lower reactivity. irjweb.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 | High stability |

| Chemical Softness (S) | 1 / (2η) | 0.15 to 0.22 | Low reactivity |

Note: The values presented in this table are hypothetical and serve as an illustrative example of what a computational analysis might yield.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. nih.gov For a flexible molecule like this compound, which has rotatable bonds, multiple conformations can exist. Computational methods are used to rotate the bonds systematically and calculate the energy of each resulting conformer. The conformation with the lowest energy is the most stable and is referred to as the optimized geometry. nih.gov This process often involves methods like potential energy surface (PES) scans. nih.gov The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and properties.

Mechanistic Elucidation of Synthetic and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediate structures, it is possible to map out the entire reaction pathway.

A key aspect of mechanistic studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and thus the reaction rate. Computational methods can be used to locate and characterize transition state structures, which are typically identified by having exactly one imaginary vibrational frequency. nih.gov For reactions involving this compound, such as the alkylation of the acetonitrile group or reactions at the thiazole ring, transition state analysis would provide critical insights into the feasibility and kinetics of these transformations.

To provide a comprehensive and scientifically accurate article on the theoretical and computational investigations of this compound, a thorough search of available scientific literature was conducted. The focus of this search was to identify studies pertaining to the reaction coordinate analysis, energy profiles, and molecular dynamics simulations of this specific compound.

Despite extensive searches using a variety of targeted keywords, no specific research articles, datasets, or detailed computational findings directly addressing the reaction coordinate analysis, energy profiles, or molecular dynamics simulations of this compound could be located in the public domain.

The scientific community relies on published research to disseminate findings, and in this instance, it appears that detailed theoretical and computational studies as specified in the query for this particular molecule have not yet been published or made publicly available. While computational studies on other thiazole derivatives exist, this information is not transferable to the specific molecular structure and properties of this compound.

Therefore, it is not possible to generate the requested article with the specified content on "Reaction Coordinate Analysis and Energy Profiles" and "Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions" for this compound due to the absence of foundational research data.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

A comprehensive analytical profile of the chemical compound this compound, a substituted thiazole derivative, cannot be constructed at this time due to a significant lack of publicly accessible, detailed spectroscopic and analytical data. Extensive searches of scientific literature, chemical databases, and patent repositories have not yielded the specific experimental data required for a thorough characterization as outlined.

The intended focus of this article was to provide a detailed examination of the compound through advanced spectroscopic methodologies. However, no specific ¹H NMR, ¹³C NMR, 2D NMR, IR, or high-resolution mass spectrometry data for this compound could be located in the public domain.

While general principles of these analytical techniques are well-established for the structural elucidation of organic molecules, their application to this specific compound has not been documented in available resources. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in mapping the proton and carbon framework of the molecule. Specifically, the chemical shifts, coupling constants, and signal multiplicities would provide invaluable information about the electronic environment and connectivity of the atoms within the isopropyl, thiazole, and acetonitrile moieties.

Furthermore, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be critical in establishing definitive correlations between protons and carbons, confirming the precise substitution pattern on the thiazole ring. Infrared (IR) spectroscopy would be expected to reveal characteristic absorption bands for the nitrile (C≡N) and other functional groups present in the molecule. High-resolution mass spectrometry (HR-MS) would provide an exact mass measurement, allowing for the unambiguous determination of the compound's elemental composition.

The absence of this empirical data prevents a scientifically rigorous discussion of the compound's structural features. Scholarly articles and patents often provide such characterization data when a new compound is synthesized or studied. The current lack of information suggests that this compound may be a novel compound, a research chemical with limited distribution, or its analytical data has not been published in accessible forums.

Therefore, until such time as experimental spectroscopic data for this compound becomes available, a detailed and authoritative scientific article on its advanced analytical characterization cannot be responsibly generated.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like nitriles and heterocyclic compounds. In a typical ESI-MS analysis of 2-(2-Isopropylthiazol-5-yl)acetonitrile , the compound would be dissolved in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of formic acid to facilitate protonation. nih.govacs.org The solution is then introduced into the mass spectrometer, where a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of This compound plus the mass of a proton. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion, providing valuable information about the connectivity of the isopropyl, thiazole (B1198619), and acetonitrile moieties. While a specific spectrum for this compound is not available, analysis of related thiazole structures confirms that ESI-MS is a standard method for their characterization. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB⁺-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has historically been used for the analysis of non-volatile and thermally labile compounds. In FAB-MS, the analyte is mixed with a non-volatile matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process desorbs and ionizes the analyte molecules, which are then analyzed by the mass spectrometer.

For This compound , FAB⁺-MS would also be expected to produce a molecular ion peak, likely [M+H]⁺, confirming its molecular weight. The fragmentation patterns observed in FAB-MS can sometimes differ from those in ESI-MS, providing complementary structural information. acs.org Although less common in modern analytical laboratories compared to ESI-MS, FAB-MS remains a valid technique for the characterization of such compounds. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur for This compound ). This is a fundamental method for confirming the purity and identity of a newly synthesized compound.

The theoretical elemental composition of This compound (C₉H₁₀N₂S) would be calculated and compared against the experimentally determined values. A close agreement between the theoretical and experimental values, typically within ±0.4%, provides strong evidence for the proposed molecular formula. researchgate.netresearchgate.netsemanticscholar.org This technique is routinely reported in the synthesis and characterization of new thiazole derivatives. acs.org

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 65.02% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.06% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.85% |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.30% |

| Total | 166.26 | 100.00% |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, as well as for providing qualitative and quantitative information.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of This compound , a reversed-phase HPLC method would typically be employed. nih.govnih.govscienggj.org

A C18 column is a common choice for the stationary phase, and the mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. mdpi.comnih.gov The Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing information about the purity of the chromatographic peak and the UV-Vis spectrum of the analyte. The retention time of the compound is a characteristic property under specific chromatographic conditions. Method validation according to ICH guidelines would be performed to ensure linearity, accuracy, precision, and robustness. nih.govscienggj.orgnih.gov

Table 2: Illustrative HPLC-DAD Parameters for Analysis of Thiazole Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.net For This compound , a silica (B1680970) gel plate would serve as the stationary phase.

A suitable mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate), would be selected to achieve good separation. nih.gov After development, the plate is visualized, often under UV light, to reveal the spots corresponding to the different components. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. semanticscholar.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov If a suitable single crystal of This compound can be grown, this technique can provide unambiguous proof of its molecular structure.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. mdpi.comresearchgate.net This powerful technique provides the ultimate confirmation of the structural assignments made by spectroscopic methods. nih.govnih.gov

Conclusion and Future Research Directions in the Field of 2 2 Isopropylthiazol 5 Yl Acetonitrile

Recapitulation of Current Research Landscape

The current direct research landscape for 2-(2-Isopropylthiazol-5-yl)acetonitrile is sparse. However, the broader field of thiazole (B1198619) chemistry is vibrant and well-established. Thiazole rings are key components in numerous pharmaceuticals. For instance, the 2-isopropylthiazole (B97041) moiety is a structural feature in compounds investigated for various therapeutic purposes.

Research on related structures suggests that the synthesis of thiazole derivatives often involves well-known methods such as the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a-haloketones with thioamides. For the target compound, this could conceptually involve a reaction between a halogenated derivative of 4-methyl-3-oxopentanenitrile (B1278294) and isobutyramide (B147143) or a related thioamide.

Identification of Persistent Knowledge Gaps and Challenges

The primary knowledge gap is the lack of specific data for This compound itself. Key areas that remain unexplored include:

Optimized Synthesis: A direct and high-yielding synthesis protocol for this specific molecule has not been detailed in readily available literature. Challenges may lie in the preparation and stability of the necessary precursors.

Physicochemical Properties: There is no available data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry).

Biological Activity: The potential biological effects of this compound are unknown. Given that many thiazole derivatives exhibit bioactivity, this is a significant area for future investigation.

Reactivity Profile: A systematic study of its chemical reactivity, particularly of the acetonitrile (B52724) and thiazole ring functionalities, has not been performed.

Emerging Trends in Synthetic Method Development

The synthesis of thiazole derivatives is an active area of research, with several modern trends that could be applied to the preparation of This compound .

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a major trend. Microwave-assisted synthesis and the use of solid-supported reagents are becoming more common to accelerate reactions and simplify purification.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. This technology could be particularly useful for optimizing the synthesis of thiazole derivatives.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Future synthetic routes could potentially involve the direct introduction of the acetonitrile group onto a pre-existing 2-isopropylthiazole core, or the formation of the thiazole ring on a substrate already containing the acetonitrile moiety through C-H activation strategies.

Advanced Computational Approaches for Rational Design and Understanding

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like This compound .

DFT Calculations: Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. This can aid in its identification and characterization.

Molecular Docking: If a potential biological target is identified, molecular docking studies can predict the binding affinity and mode of interaction of This compound with the target protein. This can guide the design of new derivatives with improved activity.

Reaction Mechanism Studies: Computational methods can elucidate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and identify potential byproducts.

Prospective Utility as a Building Block in Novel Synthetic Architectures

The bifunctional nature of This compound makes it a potentially valuable building block in organic synthesis.

Elaboration of the Acetonitrile Group: The nitrile functionality can be transformed into a variety of other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition). This allows for the introduction of diverse pharmacophores.

Modification of the Thiazole Ring: The thiazole ring can undergo various transformations, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for further molecular diversification.

Scaffold for Library Synthesis: Due to the multiple reaction sites, this compound could serve as a versatile scaffold for the combinatorial synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2-Isopropylthiazol-5-yl)acetonitrile?

- Methodology : The compound can be synthesized via refluxing a mixture of a thiazole precursor (e.g., 2-amino-4-oxo-thiazole derivatives) with sodium acetate and a nitrile-containing reagent (e.g., 2-chloroacetonitrile) in acetic acid. Purification involves filtration, washing with solvents (acetic acid, water, ethanol), and recrystallization using DMF/acetic acid .

- Example Protocol :

| Reagent | Quantity | Conditions |

|---|---|---|

| 2-amino-thiazole derivative | 0.1 mol | Reflux in 100 mL acetic acid |

| Sodium acetate | 0.1 mol | 3–5 hours |

| 2-chloroacetonitrile | 0.11 mol | Recrystallization (DMF/acetic acid) |

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- 1H NMR : Key peaks include aromatic protons (δ 7.33–7.89 ppm) and methyl/isopropyl groups (δ 2.30–2.62 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 244.3185) .

- Spectroscopy : Compare experimental IR or UV-Vis data with computational predictions to validate functional groups .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, P95 respirators, and chemical-resistant lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Key Variables :

- Reagent Ratios : Excess nitrile reagent (1.1 eq) improves substitution efficiency .

- Reaction Time : Extending reflux duration (5–7 hours) enhances conversion but may increase side products .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve recrystallization efficiency .

Q. What computational tools predict the physicochemical properties of this compound?

- Calculated Properties :

| Property | Value | Method |

|---|---|---|

| logP | 2.08 | DFT-based software (e.g., Gaussian) |

| pKa | 11.12 | Quantum mechanical calculations |

| Polar Surface Area | 36.68 Ų | Molecular dynamics simulations |

- Applications : Use these properties to predict solubility, bioavailability, and reactivity in drug discovery pipelines .

Q. How do structural modifications influence bioactivity in thiazole-acetonitrile derivatives?

- SAR Insights :

- Thiazole Ring : Substitutions at the 5-position (e.g., halogens, methyl groups) enhance binding to biological targets like kinases .

- Nitrile Group : Replacing the nitrile with carboxylic acid reduces cytotoxicity but may alter metabolic stability .

- Experimental Design : Synthesize analogs via cross-coupling reactions (e.g., Suzuki-Miyaura) and screen against target enzymes using kinetic assays .

Q. What analytical methods quantify this compound in complex mixtures?

- Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.